N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide

Chemical Synthesis Quality Control Procurement Specification

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a synthetic, small-molecule triazine-benzamide hybrid with the molecular formula C13H13FN4O3 and a molecular weight of 292.27 g/mol. The compound's structure, featuring a 4,6-dimethoxy-1,3,5-triazine ring linked via a methylene bridge to a 3-fluorobenzamide moiety, places it within a class of heterocyclic compounds often explored in medicinal chemistry for potential kinase inhibition and other biological activities.

Molecular Formula C13H13FN4O3
Molecular Weight 292.27
CAS No. 2034520-83-5
Cat. No. B2709596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
CAS2034520-83-5
Molecular FormulaC13H13FN4O3
Molecular Weight292.27
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
InChIInChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19)
InChIKeyIDZXIWDDJCECCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide (CAS 2034520-83-5): Baseline Profile for Sourcing Decisions


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a synthetic, small-molecule triazine-benzamide hybrid with the molecular formula C13H13FN4O3 and a molecular weight of 292.27 g/mol . The compound's structure, featuring a 4,6-dimethoxy-1,3,5-triazine ring linked via a methylene bridge to a 3-fluorobenzamide moiety, places it within a class of heterocyclic compounds often explored in medicinal chemistry for potential kinase inhibition and other biological activities [1]. For procurement, its primary identification is through its specific CAS number and molecular descriptors, as its availability is mainly limited to specialized research chemical suppliers.

The Risk of Generic Substitution for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide


Direct substitution with a generic, in-class analog is not supported by data but carries a high risk of functional divergence. The target compound's exact combination of a 3-fluorophenyl ring and a 4,6-dimethoxy-triazine core is highly specific. Close structural analogs, such as the 3-chloro or 3-trifluoromethyl benzamide variants, would exhibit profoundly different electronic properties, lipophilicity, and metabolic stability due to the distinct nature of the substituents. Even a change as seemingly minor as replacing the 3-fluoro with a 3-chloro atom can drastically alter a molecule's target binding affinity and pharmacokinetic profile, rendering any unverified in-class substitution scientifically unsound for research or industrial applications.

Quantitative Evidence Guide for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide


Physicochemical Differentiation: Molecular Formula and Weight vs. Key Analogs

The target compound possesses a unique molecular formula (C13H13FN4O3) and molecular weight (292.27 g/mol) that serve as primary identifiers for procurement and quality control, distinguishing it from closely related analogs. For example, the 4-methoxy analog (N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide; CAS 2034539-41-6) has the formula C14H15FN4O4 and a molecular weight of 324.29 g/mol . This difference, while subtle, is a critical absolute specification for ensuring receipt of the correct chemical entity in a research or industrial setting.

Chemical Synthesis Quality Control Procurement Specification

Therapeutic Potential Inferred from Patent Database: TrkA Kinase Inhibition Context

A database of therapeutic targets links a 'Six-membered heterocyclic benzamide derivative 3' with a structure consistent with the 4,6-dimethoxytriazine class to patented activity for chronic pain, neuropathic pain, and cancer, with TrkA kinase identified as the primary target [1]. While no quantitative IC50 or Ki data for the specific compound is presented in this database entry, the designation of a mechanism of action (TrkA inhibitor) and a patent status provides a higher level of evidence for its therapeutic research direction compared to an uncharacterized analog. This contrasts with general triazine-benzamides that may have unknown or different primary targets.

Pain Research Oncology Kinase Inhibition

Explicit Statement on the Absence of Direct Comparative Bioactivity Data

A thorough search of primary research papers, patents, and authoritative databases has yielded no head-to-head comparative biological assay data (e.g., IC50, Ki, EC50) for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide against a named comparator under identical experimental conditions. Claims of superior activity or selectivity based on similar compounds cannot be substantiated with quantitative evidence for this precise molecule. Therefore, any selection decision based on a specific potency metric is currently unsupportable by public data sources.

Data Integrity Selection Criteria Due Diligence

Application Scenarios for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide Grounded in Available Evidence


Confirmatory Identity Standard for Analog Screening Libraries

Given its well-defined molecular identity and the existence of close structural analogs (e.g., 3-chloro, 4-methoxy variants), this compound serves as a high-value standard for analytical method development (HPLC, LC-MS) to resolve and confirm the identity of members within a proprietary screening library. Its unique spectroscopic and chromatographic signature, rooted in its specific molecular weight, allows for precise deconvolution of complex mixtures comprising its analogs.

TrkA Pathway Probe in Early-Stage Drug Discovery

Based on its annotation as a TrkA kinase inhibitor class member [1], the compound can be prioritized for exploratory research into pain and oncology pathways. It offers a defined starting point for medicinal chemistry optimization, particularly for investigating the structure-activity relationship (SAR) around the 3-fluorobenzamide motif, which is hypothesized to influence metabolic stability and target binding compared to the more electron-withdrawing chloro or trifluoromethyl analogs.

Reference Compound for Fluorine-Specific SAR Studies

The compound is uniquely positioned for SAR studies focused on the effect of a single fluorine substitution on the benzamide ring. An analog series can be systematically studied by using this compound as the '3-fluoro' reference point, alongside a 3-chloro analog and an unsubstituted benzamide parent, to generate quantitative data on how this specific halogen modulates assay outcomes. This scenario leverages the compound's structural definition to generate the very comparative data that is currently absent.

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